molecular formula C24H19F2NO4 B557929 Fmoc-3,4-difluoro-L-phenylalanine CAS No. 198560-43-9

Fmoc-3,4-difluoro-L-phenylalanine

Cat. No. B557929
CAS RN: 198560-43-9
M. Wt: 423.4 g/mol
InChI Key: IHSYIDJNVXPQRM-QFIPXVFZSA-N
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Description

Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid that contains a substituted phenylalanine residue, characterized by the presence of two fluorine atoms on the 3 and 4 positions of the aromatic ring . This modification enhances the lipophilicity of the phenylalanine residue and provides unique steric and electronic properties compared to natural phenylalanine . It is widely used in peptide synthesis, pharmaceuticals, and materials science due to its ability to form stable secondary structures, such as helices and beta-turns, in peptides and proteins .


Synthesis Analysis

Fmoc-3,4-difluoro-L-phenylalanine is synthesized using various methods. One common method is reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-3,4-difluoro-L-phenylalanine is C24H19F2NO4 . It contains a total of 53 bonds, including 34 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .


Chemical Reactions Analysis

Fmoc-3,4-difluoro-L-phenylalanine is used as a building block in peptide synthesis . The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-3,4-difluoro-L-phenylalanine is a white to off-white powder with a molecular weight of 423.40 . It has a melting point of 165 - 168 °C . The optical rotation is [a]20D = -42 ± 1 º (C=1 in DMF) .

Scientific Research Applications

Peptide Synthesis

Fmoc-3,4-difluoro-L-phenylalanine: is extensively utilized in peptide synthesis. Its incorporation into peptides enhances bioactivity and stability, making it a valuable component in the development of therapeutic peptides .

Drug Discovery

In the realm of drug discovery, peptides containing Fmoc-3,4-difluoro-L-phenylalanine are instrumental in creating novel therapeutics. Its unique properties contribute to the formation of stable secondary structures in peptides and proteins .

Materials Science

This compound’s ability to form stable secondary structures such as helices and beta-turns is also leveraged in materials science. It aids in the creation of new materials with desired properties .

Molecular Formula and Properties

With a molecular formula of C24H19F2NO4 and a molecular weight of 423.40 , Fmoc-3,4-difluoro-L-phenylalanine is characterized by its white to off-white powder appearance and specific melting and optical rotation points .

Safety and Hazards

Fmoc-3,4-difluoro-L-phenylalanine may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment should be used, and dust formation should be avoided .

Future Directions

Fmoc-3,4-difluoro-L-phenylalanine has been widely used in various scientific experiments . It is commonly used in peptide synthesis to enhance the bioactivity and stability of peptides . Fmoc-3,4-difluoro-L-phenylalanine-containing peptides have also been used in drug discovery to develop novel therapeutics . Additionally, Fmoc-3,4-difluoro-L-phenylalanine has been utilized in materials science to create novel hydrogels, coatings, and other materials . Future research may continue to explore these and other potential applications of this compound.

Mechanism of Action

Target of Action

Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid that contains a substituted phenylalanine residue . It is primarily used in peptide synthesis . The primary targets of this compound are the proteins that are being synthesized. The role of these proteins varies widely depending on the specific protein being synthesized.

Mode of Action

The compound interacts with its targets during the process of peptide synthesis. It is incorporated into the growing peptide chain in place of the natural amino acid phenylalanine . The presence of two fluorine atoms on the 3 and 4 positions of the aromatic ring of the phenylalanine residue can potentially alter the properties of the synthesized protein .

Biochemical Pathways

The compound is involved in the biochemical pathway of protein synthesis. It is incorporated into the growing peptide chain during the elongation phase of protein synthesis . The downstream effects of this incorporation can vary widely and are dependent on the specific protein being synthesized and its role in the cell.

Pharmacokinetics

It is typically stored at temperatures between 0 and 8 degrees Celsius .

Result of Action

The result of the action of Fmoc-3,4-difluoro-L-phenylalanine is the synthesis of a peptide or protein that includes the difluorophenylalanine residue. This can potentially alter the properties of the synthesized protein, including its structure, function, and interactions with other molecules .

Action Environment

The action of Fmoc-3,4-difluoro-L-phenylalanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound .

properties

IUPAC Name

(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIDJNVXPQRM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478262
Record name Fmoc-3,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,4-difluoro-L-phenylalanine

CAS RN

198560-43-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198560-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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